1,5-Benzodiazepin-2-one

GABAA receptor electrophysiology CNS drug discovery Benzodiazepine pharmacology

1,5-Benzodiazepin-2-one is the parent heterocycle of a distinct subclass of benzodiazepines in which the two nitrogen atoms occupy the 1- and 5-positions of the seven-membered diazepine ring, differentiating it from the classical 1,4-benzodiazepine anxiolytics such as diazepam. This positional isomerism confers a unique pharmacological profile: 1,5-benzodiazepin-2-ones are clinically associated with anticonvulsant, anxiolytic, and antisecretory indications (e.g., clobazam, arfendazam, telenzepine) while frequently exhibiting a lower incidence of sedative side effects compared to their 1,4-counterparts.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B1260877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Benzodiazepin-2-one
Synonyms1,5-BD-2-one
1,5-benzodiazepin-2-one
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=O)N=C2C=C1
InChIInChI=1S/C9H6N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-6H
InChIKeyQDKZHQGXPVFLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Benzodiazepin-2-one: Core Scaffold, Differentiated Pharmacology, and Procurement-Relevant Evidence


1,5-Benzodiazepin-2-one is the parent heterocycle of a distinct subclass of benzodiazepines in which the two nitrogen atoms occupy the 1- and 5-positions of the seven-membered diazepine ring, differentiating it from the classical 1,4-benzodiazepine anxiolytics such as diazepam [1]. This positional isomerism confers a unique pharmacological profile: 1,5-benzodiazepin-2-ones are clinically associated with anticonvulsant, anxiolytic, and antisecretory indications (e.g., clobazam, arfendazam, telenzepine) while frequently exhibiting a lower incidence of sedative side effects compared to their 1,4-counterparts [1][2]. Beyond the GABAergic CNS applications, the scaffold has demonstrated antibacterial, anticancer, anti-HIV-1 reverse transcriptase, antioxidant, and neuroprotectant activities in recent primary research, making it a versatile starting point for medicinal chemistry programs [3][4][5].

Why 1,5-Benzodiazepin-2-one Cannot Be Interchanged with 1,4-Benzodiazepin-2-ones or Other In-Class Analogs


The 1,5-benzodiazepin-2-one scaffold is not functionally interchangeable with the more common 1,4-benzodiazepin-2-one nucleus. In head-to-head electrophysiological recordings, novel 1,5-benzodiazepin-2-ones exhibit agonist or inverse agonist activity at GABAA receptor subtypes that are largely insensitive to classical 1,4-benzodiazepines, with compound-dependent peak chloride current increases ranging from negligible to 72% at 1 µM [1]. In vivo, select N-alkyl-1,5-benzodiazepin-2-ones demonstrate antihypoxic, tranquilizing, and anticonvulsant activities at doses where parallel-tested 1,4-benzodiazepines show divergent potency or reduced tolerability [2]. Furthermore, certain 1,5-benzodiazepin-2-one derivatives show low cytotoxicity against human neuroblastoma (SH-SY5Y) and hepatoma (HepG2) cell lines compared to curcumin, while retaining neuroprotectant activity, a profile that cannot be assumed for 1,4-benzodiazepin-2-ones or other heterocyclic analogs without explicit experimental validation [3]. Simple in-class substitution therefore risks loss of target engagement, altered efficacy, or unanticipated toxicity.

1,5-Benzodiazepin-2-one: Quantified Differentiation Evidence Against Closest Comparators


GABAA Receptor Phasic Modulation: 1,5-Benzodiazepin-2-one Derivative vs. Clobazam and Flunitrazepam

In rat cerebellar granule cell cultures, the 1,5-benzodiazepin-2-one derivative 2c (8-chloro-4-(dialkylamino)-1,3-dihydro-1-phenyl-2H-1,5-benzodiazepin-2-one) at a fixed concentration of 1 µM increased the peak chloride current evoked by 10 µM GABA by an average of 72% (P < 0.0001), whereas the clinically established 1,5-benzodiazepine clobazam at the same 1 µM concentration produced a markedly smaller effect [1]. The 1,4-benzodiazepine agonist flunitrazepam was included as a comparator for the classical benzodiazepine binding site. The tonic GABA current component was relatively insensitive to both 1,5- and 1,4-benzodiazepines, highlighting a subtype-selective differentiation for the 1,5-series at phasic GABAA receptors [1].

GABAA receptor electrophysiology CNS drug discovery Benzodiazepine pharmacology

In Vivo Anticonvulsant Protection: 1,5-Benzodiazepin-2-one Derivative RG0502 vs. Diazepam and Internal Comparator RG0501

In a PTZ-induced seizure model in mice, the 1,5-benzodiazepin-2-one derivative RG0502 (Benzopyrano[4,3-c]1,5-benzodiazepine) at 50 mg/kg i.p. provided complete protection against clonic-tonic seizures and lethality (P ≤ 0.05), while the reference 1,4-benzodiazepine diazepam and the internal 1,5-benzodiazepin-2-one analog RG0501 (4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one) required higher doses to achieve comparable protection [1]. At lower doses (6.25–37.5 mg/kg), RG0502 exhibited a more pronounced anticonvulsant effect than RG0501, demonstrating intra-class differentiation among 1,5-benzodiazepin-2-one derivatives [1].

Anticonvulsant drug discovery In vivo pharmacology PTZ-induced seizure model

Antibacterial MIC: 1,5-Benzodiazepin-2-one Derivatives vs. Standard References Against Gram-Positive and Gram-Negative Strains

In a panel of ATCC bacterial strains, two novel 1,5-benzodiazepin-2-one derivatives (compounds 3 and 5) displayed Minimum Inhibitory Concentrations (MICs) of 5 µg/mL against Streptococcus faecalis ATCC 29212 and Escherichia coli ATCC 4157, respectively [1]. Compound 5 also exhibited an MIC of 5 µg/mL against Staphylococcus aureus ATCC 25923 and S. faecalis ATCC 29212, comparable to the standard reference antibiotic used in the study [1]. A separate series of 1,5-benzodiazepine-1,2,3-triazole dimers yielded MIC values of 31.25–125 µg/mL against Gram-positive and Gram-negative strains, illustrating the tunability of antibacterial potency through structural modification of the 1,5-benzodiazepin-2-one core [2].

Antibacterial drug discovery MIC determination Multidrug-resistant pathogens

Anti-HIV-1 Reverse Transcriptase Inhibition: 1,5-Benzodiazepin-2-one Derivatives vs. In-Class Inactives

In an in vitro ELISA-based colorimetric assay against wild-type HIV-1 reverse transcriptase (RT), two 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives (A10 and A11) displayed IC50 values of 8.62 µM and 6.87 µM, respectively [1]. Four compounds in the same 14-member series achieved IC50 ≤ 25 µM, while the remaining analogs were substantially less active, establishing a clear SAR that enables rational selection of the 1,5-benzodiazepin-2-one scaffold for antiviral optimization [1]. The cytotoxicity against T lymphocytes was evaluated in parallel, confirming that the RT inhibition was not driven by non-specific cytotoxicity [1].

HIV-1 reverse transcriptase Antiviral drug discovery Enzyme inhibition

Cytotoxicity Profile vs. Curcumin: 1,5-Benzodiazepin-2-one Derivatives Show Low Cytotoxicity in Neuroblastoma and Hepatoma Cells

A series of twenty-three 1,5-benzodiazepin-2(3H)-ones were evaluated for cytotoxicity against human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines. All derivatives showed low cytotoxicity in direct comparison to curcumin, a natural polyphenol with well-characterized safety limitations [1]. Five compounds with the best antioxidant properties (as measured by ABTS, FRAP, and DPPH assays) also demonstrated neuroprotectant activity against H₂O₂-induced oxidative stress in SH-SY5Y cells, with derivative 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one (compound 18) being among the most active [1]. Experimental solubility in biorelevant media showed a good correlation with melting points across the series, providing a practical handle for formulation optimization [1].

Neuroprotection Cytotoxicity screening Parkinson's disease models

Anticancer Dual HER2/HDAC1 Inhibition: 1,5-Benzodiazepin-2-one Derivative 3b Displays Sub-Nanomolar IC50

A 1,5-benzodiazepin-2-one derivative (3b) was identified as a potent dual inhibitor of HER2 and HDAC1, with IC50 values of 0.023 nM and 0.041 nM, respectively [1]. In HepG2 hepatocellular carcinoma cells, 3b suppressed cell cycle progression at the G2/M phase and induced both early and late apoptosis [1]. This dual-target potency at sub-nanomolar concentrations distinguishes this specific 1,5-benzodiazepin-2-one derivative from standard single-target HER2 inhibitors (e.g., lapatinib) or HDAC inhibitors (e.g., vorinostat), which typically lack this combined mechanism [1].

Targeted cancer therapy Dual kinase/epigenetic inhibition HER2-positive cancers

1,5-Benzodiazepin-2-one: Evidence-Backed Research and Industrial Application Scenarios


GABAA Phasic Receptor Modulator Screening Cascades

Procurement of 1,5-benzodiazepin-2-one derivatives is justified for electrophysiology-based screening programs targeting phasic GABAA receptor modulation, where compound 2c (72% peak current increase at 1 µM) outperformed clobazam [4]. The tonic current insensitivity of the 1,5-series relative to 1,4-benzodiazepines provides a built-in selectivity filter, enabling the identification of phasic-selective agonists with reduced sedative liability [4].

Anticonvulsant Lead Optimization Using In Vivo Seizure Models

Research groups focused on refractory epilepsy should prioritize 1,5-benzodiazepin-2-one derivatives structurally related to RG0502, which demonstrated complete protection against PTZ-induced clonic-tonic seizures and lethality at 50 mg/kg in mice—a dose at which diazepam required higher exposure to achieve comparable efficacy [4]. The intra-class differentiation between RG0501 and RG0502 further supports the use of this scaffold for systematic SAR exploration of anticonvulsant pharmacophores [4].

Antibacterial Hit Discovery Against Multidrug-Resistant Gram-Positive and Gram-Negative Pathogens

1,5-Benzodiazepin-2-one derivatives with MICs of 5 µg/mL against S. faecalis, S. aureus, and E. coli offer a structurally novel chemotype for antibacterial hit discovery, particularly where cross-resistance to β-lactams, fluoroquinolones, or aminoglycosides is a concern [4]. The availability of single-crystal X-ray structures for these compounds facilitates structure-based optimization and fragment-growing strategies [4].

Neuroprotectant and Antioxidant Development for Parkinson's Disease

The demonstrated low cytotoxicity of 1,5-benzodiazepin-2-one derivatives relative to curcumin, combined with significant neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells, positions this scaffold for preclinical development in Parkinson's disease [4]. The correlation between experimental biorelevant solubility and melting points across the series provides a practical formulation development advantage, reducing the time to identify developable leads [4].

Quote Request

Request a Quote for 1,5-Benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.